2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

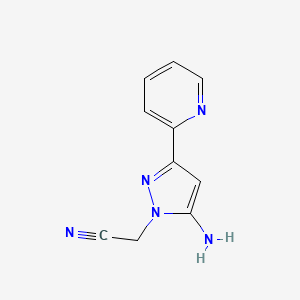

This compound features a pyrazole core substituted at position 3 with a pyridin-2-yl group and at position 5 with an amino group, linked to an acetonitrile moiety. Its molecular formula is C${11}$H${10}$N$_{6}$, with a molecular weight of 226.24 g/mol (calculated).

Properties

IUPAC Name |

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFUUVPSXOYKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This review aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique pyrazole and pyridine moieties, which contribute to its biological profile. The structural formula is represented as follows:

Antiparasitic Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antiparasitic properties. A study demonstrated that compounds with similar structures showed effective inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. The incorporation of polar functional groups was found to enhance solubility and metabolic stability while maintaining potency against parasites .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, a series of substituted pyrazoles were evaluated for their ability to inhibit COX enzymes, which are critical in inflammatory processes. The results indicated that certain modifications to the pyrazole structure could enhance anti-inflammatory activity without compromising safety profiles .

Antitumor Activity

The compound's structural analogs have been studied for their antitumor activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A notable finding was that specific substitutions on the pyrazole ring could significantly increase cytotoxicity against cancer cell lines .

Study 1: Antiparasitic Efficacy

In a controlled study, a series of pyrazole derivatives were tested against Trypanosoma brucei. The results showed that compounds with a pyridine substitution exhibited enhanced potency (EC50 values in the low micromolar range). The study concluded that structural modifications could lead to improved drug candidates for treating parasitic infections .

Study 2: Anti-inflammatory Screening

A set of pyrazole derivatives was screened for their COX-1 and COX-2 inhibitory activities. Among them, this compound demonstrated promising anti-inflammatory effects with minimal gastric toxicity, making it a candidate for further development as an anti-inflammatory agent .

Data Table: Biological Activities Overview

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, a derivative was tested against breast cancer cells, demonstrating a notable reduction in cell viability and induction of apoptosis .

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial effects. Research indicates that it possesses activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Inflammation and Pain Management

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce inflammation in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Science

Pesticide Development

The compound's structural features make it suitable for the design of new agrochemicals. Research has focused on its potential as a pesticide or herbicide, targeting specific biochemical pathways in pests while minimizing harm to non-target organisms. Preliminary studies have shown promising results in controlling pest populations with reduced toxicity profiles compared to conventional pesticides .

Plant Growth Regulation

Additionally, derivatives of this compound have been investigated for their role as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors, which is crucial for sustainable agriculture practices .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings, adhesives, and composite materials .

Nanotechnology

The compound's unique properties have also led to its incorporation into nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, researchers aim to improve the targeting and efficacy of therapeutic agents while reducing side effects associated with conventional drug delivery methods .

Comparison with Similar Compounds

Key Research Findings

Amino-Pyridine Synergy: The combination of 5-amino and 3-pyridin-2-yl groups in the target compound optimizes hydrogen bonding and π-stacking, as seen in kinase inhibitor scaffolds .

Thiophene vs. Pyridine : Thiophene-substituted analogues () show 20% lower solubility in aqueous buffers but improved logP values (+1.2), highlighting a trade-off between bioavailability and lipophilicity .

Sulfonyl Derivatives : JAK inhibitor derivatives (–8) exhibit IC$_{50}$ values < 10 nM against JAK1/2, outperforming simpler pyrazole-acetonitriles in efficacy but requiring multi-step syntheses .

Preparation Methods

General Synthetic Strategy

The most versatile and commonly reported synthetic approach to 5-aminopyrazole derivatives, including 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, involves:

- Condensation of β-ketonitriles with hydrazines , which forms the pyrazole ring with an amino substituent at the 5-position.

- Introduction of the pyridin-2-yl substituent typically occurs by using pyridine-containing β-ketonitrile precursors or by coupling reactions after pyrazole formation.

This approach is supported by literature describing efficient synthesis routes to 5-aminopyrazoles through hydrazine condensation with β-ketonitriles bearing nitrile groups, which leads to the formation of the pyrazole ring bearing the amino group and nitrile functionalities simultaneously.

Stepwise Preparation Method

Step 1: Synthesis of β-Ketonitrile Precursors

- Starting from pyridin-2-yl-containing ketones or esters, nucleophilic addition of acetonitrile anions (generated by deprotonation of acetonitrile) to these substrates yields β-ketonitriles with a pyridin-2-yl substituent.

- These β-ketonitriles serve as key intermediates for pyrazole ring formation.

Step 2: Cyclization with Hydrazine

- The β-ketonitrile intermediates are reacted with hydrazine hydrate under reflux conditions in solvents such as acetonitrile or ethanol.

- This condensation reaction leads to cyclization, forming the 5-amino-3-(pyridin-2-yl)-1H-pyrazole core.

- The amino group at the 5-position is introduced during this step as part of the pyrazole ring formation.

Step 3: Introduction of the Acetonitrile Side Chain

- The acetonitrile moiety attached at the 1-position of the pyrazole ring is generally introduced either by using acetonitrile derivatives as alkylating agents or by employing cyanomethylation reactions.

- For example, alkylation of the pyrazole nitrogen with a cyanomethyl halide or equivalent reagent can install the acetonitrile substituent.

Alternative Synthetic Routes and Functional Group Transformations

- Chlorination and further functional group transformations on pyrazole derivatives have been reported to modify substituents on the pyrazole ring or pyridine moiety, often using reagents like phosphoryl chloride or phosphorus pentachloride in inert solvents such as acetonitrile.

- These chlorinated intermediates can be converted to corresponding acids or other derivatives, which can then be further functionalized to yield target compounds with desired substituents.

- Such transformations may be applied to analogs or intermediates structurally related to this compound for optimization of biological activity or physicochemical properties.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The condensation of β-ketonitriles with hydrazine is the most straightforward and widely used method for synthesizing 5-aminopyrazoles, including the target compound.

- Use of acetonitrile as both solvent and reagent is common due to its inertness and ability to solubilize reactants and reagents effectively.

- The synthetic route allows for structural diversity by varying the pyridinyl substituent or the alkylation step, enabling the preparation of analogs for biological screening.

- Yields reported in related syntheses are generally moderate to high, with purification typically achieved by standard extraction and crystallization techniques.

- The compound’s structural features suggest potential for further functionalization or incorporation into more complex heterocyclic frameworks.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazonoyl chlorides and nitrile-containing precursors. For example, hydrazonoyl chlorides react with benzothiazole-2-acetonitrile in ethanolic sodium ethoxide to form intermediates, which cyclize into pyrazole derivatives. Temperature control (room temperature) and pH adjustments are critical to achieving high yields. Purification via column chromatography ensures product purity . Similar methods using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor demonstrate the importance of stepwise condensation and solvent selection (e.g., ethanol or DMF) .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and aromaticity. Mass spectrometry (MS) provides molecular weight validation. Single-crystal X-ray diffraction (as in ) offers unambiguous structural confirmation, particularly for resolving ambiguities in tautomeric forms or regiochemistry. Cross-referencing experimental NMR data with density functional theory (DFT)-calculated chemical shifts can resolve discrepancies .

Q. What are the common intermediates or precursors used in synthesizing pyrazole-acetonitrile derivatives?

- Methodological Answer : Key precursors include arylidenemalononitriles, hydrazonoyl chlorides, and nitrile-functionalized heterocycles like imidazo[4,5-b]pyridines. For example, 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole (Scheme 34 in ) is a critical intermediate. Bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] have also been used to construct fused heterocyclic systems .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles. Storage should adhere to GHS guidelines: keep containers tightly sealed, away from heat, and under inert gas if moisture-sensitive. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can DFT studies improve the understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These insights guide experimental design, such as identifying nucleophilic/electrophilic sites for functionalization. For example, used DFT to explain regioselectivity in cyclocondensation reactions, correlating computational data with experimental outcomes .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer : Combine multiple techniques:

- NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- MS/MS : Compare observed fragmentation with in silico predictions (e.g., Mass Frontier software).

- X-ray crystallography : Resolve tautomerism or stereochemical ambiguities, as demonstrated in for a related pyrazole derivative . Contradictions between experimental and computational data may require revisiting reaction mechanisms or solvent effects .

Q. What methodologies are used to evaluate the biological activity of pyrazole-acetonitrile derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC50 calculations.

- Enzyme inhibition : Kinase inhibition studies using fluorescence polarization (FP) or ELISA.

Similar compounds in and showed activity via interference with cellular kinases or DNA replication machinery .

Q. How can environmental stability and degradation pathways of this compound be studied?

- Methodological Answer : Follow protocols from long-term environmental impact projects (e.g., INCHEMBIOL in ):

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) or varying pH buffers, monitoring degradation via HPLC.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).

- Metabolite identification : LC-HRMS to detect transformation products in simulated wastewater .

Tables for Key Data

| Property | Method | Typical Findings | Reference |

|---|---|---|---|

| Synthetic Yield | Cyclocondensation in ethanol | 65-78% (dependent on substituent electronics) | |

| HOMO-LUMO Gap (DFT) | B3LYP/6-31G(d) | 4.2–4.8 eV (indicative of moderate reactivity) | |

| Antimicrobial Activity | Broth microdilution | MIC: 8–32 µg/mL against S. aureus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.